Desacetylvinblastinehydrazide is a hydrazide derivative of desacetylvinblastine, which is itself a modified form of vinblastine. Vinblastine is an alkaloid extracted from the periwinkle plant (Catharanthus roseus) and is primarily used in chemotherapy for various cancers. The structure of desacetylvinblastinehydrazide features a hydrazide functional group that enhances its biological activity and specificity towards cancer cells.
Desacetylvinblastinehydrazide exhibits significant cytotoxic activity against cancer cells. Studies have shown that it can selectively target tumor cells through mechanisms that involve microtubule disruption, similar to vinblastine. The compound has demonstrated enhanced potency when conjugated with targeting ligands, allowing for more effective delivery to cancerous tissues while minimizing effects on healthy cells .
The synthesis of desacetylvinblastinehydrazide can be achieved through various methods:
Desacetylvinblastinehydrazide has potential applications in cancer therapy due to its ability to selectively target tumor cells. It can be used in:
Research has indicated that desacetylvinblastinehydrazide can interact effectively with specific receptors on cancer cells, facilitating selective uptake and cytotoxicity. For instance, conjugates of desacetylvinblastinehydrazide with cholecystokinin 2 receptor ligands have shown improved targeting capabilities and reduced off-target effects compared to non-targeted versions .
Desacetylvinblastinehydrazide shares structural and functional similarities with several other compounds derived from vinblastine or related alkaloids. Here are some notable examples:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| Vincristine | Another alkaloid used in cancer treatment | More potent against certain leukemias |
| 4-Desacetylvinblastine | A derivative lacking one acetyl group | Retains some anti-cancer activity but less potent |
| Tubulysin B Hydrazide | A microtubule inhibitor similar in action | Different structural backbone affecting potency |
| CRL-L1-DAVBH | Conjugate form targeting specific receptors | Enhanced specificity and reduced toxicity |
Desacetylvinblastinehydrazide's uniqueness lies in its hydrazide modification, which enhances its solubility and biological activity compared to its parent compounds. Furthermore, its ability to be conjugated with targeting ligands allows it to achieve selective cytotoxicity that is not present in other derivatives.
Desacetylvinblastinehydrazide is a complex dimeric indole alkaloid derivative with the molecular formula C₄₃H₅₆N₆O₇ [1] [2]. This compound represents a structural modification of the naturally occurring vinca alkaloid vinblastine, characterized by the removal of an acetyl group and the incorporation of a hydrazide functional group [3]. The molecular composition encompasses forty-three carbon atoms, fifty-six hydrogen atoms, six nitrogen atoms, and seven oxygen atoms, resulting in a sophisticated polycyclic architecture typical of vinca alkaloid derivatives [1] [4].
The compound maintains the characteristic bis-indole structure inherent to vinca alkaloids while incorporating specific chemical modifications that distinguish it from its parent compound [2] [3]. The hydrazide functionality replaces the original ester group, introducing additional nitrogen-containing elements that contribute to the overall molecular complexity [1]. This structural alteration represents a deliberate synthetic modification designed to explore structure-activity relationships within the vinca alkaloid family [3].
Desacetylvinblastinehydrazide retains the fundamental architectural framework characteristic of dimeric vinca alkaloids, consisting of two distinct monomeric units: catharanthine and vindoline moieties [8] [9]. The catharanthine portion forms the upper subunit of the molecule, contributing the velbanamine structural component through oxidative coupling mechanisms [10] [12]. This subunit contains a tetracyclic indole-derived framework that undergoes fragmentation during biosynthetic coupling processes [10].
The vindoline moiety constitutes the lower, more structurally complex subunit of desacetylvinblastinehydrazide [8] [9]. This component incorporates multiple ring systems including the characteristic six-membered and five-membered ring arrangements that define the vindoline architecture [8]. The vindoline portion contains the site of acetyl group removal in desacetylvinblastinehydrazide, specifically at the carbon-4 position, which distinguishes this derivative from the parent vinblastine structure [8] [9]. The coupling between these two monomeric units occurs through carbon-carbon bond formation, creating the characteristic sixteen-carbon linkage between the catharanthine and vindoline components [12].
The systematic International Union of Pure and Applied Chemistry nomenclature for desacetylvinblastinehydrazide follows the comprehensive naming convention: methyl (3R,5S,7R,9S)-5-ethyl-9-((3aR,3a1R,4R,5S,5aR,10bR)-3a-ethyl-5-(hydrazinecarbonyl)-4,5-dihydroxy-8-methoxy-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl)-5-hydroxy-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methano [1]azacycloundecino[5,4-b]indole-9-carboxylate [26]. This extensive nomenclature reflects the complex polycyclic structure and multiple stereochemical centers present within the molecule [26].
The Chemical Abstracts Service systematic name designates the compound as Vincaleukoblastin-23-oic acid, O⁴-deacetyl-, hydrazide, which emphasizes the relationship to the parent vincaleukoblastin structure and highlights the specific structural modifications [2] [13]. Alternative systematic names include 4-Desacetylvinblastine 3-carbohydrazide and 4-Desacetylvincaleukoblastine 3-carboxyhydrazide, reflecting different approaches to describing the hydrazide substitution [1] [7]. The International Union of Pure and Applied Chemistry nomenclature incorporates stereochemical descriptors that precisely define the three-dimensional arrangement of atoms within the molecule [26].
Desacetylvinblastinehydrazide contains nine defined stereocenters, contributing to its complex three-dimensional architecture [26]. The stereochemical configuration follows the pattern established in naturally occurring vinca alkaloids, with specific absolute configurations at critical positions determining biological activity [8] [20]. The compound exhibits the characteristic trans-diequatorial arrangement of substituents around key ring junctions, particularly in the vindoline-derived portion of the molecule [8].
Conformational analysis reveals that desacetylvinblastinehydrazide adopts a relatively rigid three-dimensional structure due to the multiple ring systems and steric constraints imposed by the dimeric architecture [20] [23]. The molecule demonstrates limited conformational flexibility, with the most significant conformational changes occurring around rotatable bonds in the ethyl substituents and methoxy groups [26]. Nuclear magnetic resonance studies indicate the presence of restricted rotation around certain bonds, particularly those connecting the catharanthine and vindoline moieties [20] [23]. The stereochemical arrangement influences the spatial orientation of functional groups, affecting both physical properties and potential biological interactions [8] [20].
| Property | Value |
|---|---|
| Molecular Weight | 768.94 g/mol [1] [2] |
| Exact Mass | 768.42 Da [4] [21] |
| Heavy Atom Count | 56 [26] |
| Complexity Index | 1590 [26] |
The molecular weight of desacetylvinblastinehydrazide is 768.94 grams per mole, positioning it within the typical range for dimeric vinca alkaloids [1] [2]. The exact mass, determined through high-resolution mass spectrometry, is 768.42 daltons, providing precise molecular identification capabilities [4] [21]. The heavy atom count of fifty-six atoms excludes hydrogen atoms and reflects the substantial molecular framework [26]. The complexity index of 1590 indicates the intricate structural architecture characteristic of polycyclic natural product derivatives [26].
Desacetylvinblastinehydrazide demonstrates limited aqueous solubility, with water solubility typically below 1 milligram per milliliter [26]. The compound exhibits good solubility in dimethyl sulfoxide, which serves as the preferred solvent for stock solution preparation [26]. Alternative solvents including ethanol and dimethylformamide may be employed for solubilization, though solubility varies depending on specific experimental conditions [26]. The lipophilicity, expressed as LogP, is 4.229, indicating significant hydrophobic character [26].
The solubility characteristics reflect the complex polycyclic structure and multiple aromatic ring systems present in the molecule [15] [26]. Specialized formulation approaches have been developed for applications requiring aqueous compatibility, including the use of surfactants and co-solvents [15] [26]. The hydrogen bond donor count of six and hydrogen bond acceptor count of eleven influence the compound's interaction with various solvents [26]. These solubility properties necessitate careful consideration of appropriate solvents and formulation strategies for experimental applications [26].
Desacetylvinblastinehydrazide demonstrates good stability when stored as a solid powder under appropriate conditions [21] [26]. The compound maintains stability for three years when stored at -20°C and for two years at 4°C in powder form [26]. In solution, stability is reduced, with recommended storage times of six months at -80°C and one month at -20°C [26]. The compound exhibits stability at ambient temperature for short periods during routine handling and shipping [26].
Stability studies indicate that desacetylvinblastinehydrazide is sensitive to repeated freeze-thaw cycles, which should be avoided to maintain compound integrity [15] [26]. The hydrazide functional group contributes to the overall stability profile while potentially introducing sensitivity to oxidative conditions [17] [20]. Storage under inert atmosphere conditions is recommended for long-term preservation of compound quality [26]. Light protection is advisable, as many vinca alkaloid derivatives demonstrate photosensitivity under prolonged exposure to ambient lighting [22] [26].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of desacetylvinblastinehydrazide through analysis of both ¹H and ¹³C nuclei [11] [14]. The complex polycyclic structure generates intricate nuclear magnetic resonance spectra with numerous overlapping signals requiring advanced two-dimensional techniques for complete assignment [11] [14]. Proton nuclear magnetic resonance spectroscopy reveals characteristic resonances for the indole aromatic protons, typically appearing in the 6.5-8.0 parts per million region [11].
The vindoline portion contributes distinctive signals including the methoxy groups appearing around 3.7-4.0 parts per million and ethyl substituent protons in the 1.0-2.5 parts per million range [11] [14]. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with quaternary carbons appearing in characteristic regions depending on their chemical environment [11]. Advanced nuclear magnetic resonance techniques including correlation spectroscopy and nuclear Overhauser effect spectroscopy are essential for complete structural elucidation and stereochemical assignment [11] [14].
Mass spectrometry analysis of desacetylvinblastinehydrazide provides molecular ion identification at mass-to-charge ratio 769.4 [M+H]⁺ under electrospray ionization conditions [15] [24]. High-resolution mass spectrometry confirms the exact molecular mass and enables molecular formula determination [4] [21]. Tandem mass spectrometry experiments reveal characteristic fragmentation patterns typical of vinca alkaloid derivatives, including losses corresponding to functional group eliminations [15] [24].
The mass spectrometric behavior reflects the structural complexity of the dimeric alkaloid, with fragmentation pathways often involving cleavage of the carbon-carbon bond linking the catharanthine and vindoline moieties [15] [24]. Matrix-assisted laser desorption/ionization mass spectrometry provides additional analytical capabilities for molecular weight determination and structural confirmation [15]. The hydrazide functional group contributes specific fragmentation patterns that aid in structural identification and differentiation from related compounds [15] [24].
Infrared spectroscopy of desacetylvinblastinehydrazide reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [17] [19]. The hydrazide carbonyl group exhibits a strong absorption typically around 1650-1680 wavenumbers, distinguishing this derivative from other vinca alkaloid modifications [17] [19]. Additional carbonyl stretching frequencies appear in the spectrum corresponding to the ester functionalities present in the molecule [19].
The biosynthesis of desacetylvinblastinehydrazide is fundamentally linked to the complex monoterpene indole alkaloid biosynthetic pathway that produces vinblastine in Catharanthus roseus [1] [2]. This intricate biological process represents one of the longest characterized biosynthetic pathways in plant secondary metabolism, encompassing thirty-one enzymatic steps from the initial precursors geranyl pyrophosphate and tryptophan to the formation of vinblastine [2].
The biosynthetic pathway initiates with the convergence of two distinct metabolic streams: the monoterpene pathway producing geranyl pyrophosphate and the indole pathway originating from tryptophan [1] [2]. These precursors undergo condensation through the action of strictosidine synthase to form strictosidine, which serves as the central branching point for all monoterpene indole alkaloid biosynthesis [3] [2]. The complexity of this pathway is further emphasized by the compartmentalization of enzymatic activities across at least five distinct cellular locations within the plant, including plastids, cytoplasm, vacuoles, leaf epidermis, and specialized laticifer cells [3] [4].
Following strictosidine formation, the pathway diverges into parallel branches leading to the two monomeric units that comprise vinblastine: catharanthine and vindoline [3] [2]. The catharanthine branch involves the sequential action of multiple enzymes, including catharanthine synthase, which catalyzes the critical cyclization reaction leading to the iboga-type alkaloid framework [5] [3]. Simultaneously, the vindoline branch proceeds through tabersonine as a key intermediate, requiring seven distinct enzymatic transformations including hydroxylation, methylation, epoxidation, reduction, and acetylation reactions [4] [6].
The final coupling step in vinblastine biosynthesis involves a peroxidase-mediated oxidative dimerization of vindoline and catharanthine, occurring specifically within laticifer cells [3] [2]. This reaction represents a significant biosynthetic challenge, as it requires the precise spatial and temporal coordination of two complex monomeric precursors. Recent advances in metabolic engineering have demonstrated the feasibility of reconstituting portions of this pathway in heterologous systems, including yeast and Nicotiana benthamiana, though complete pathway reconstruction remains technically demanding due to the instability of numerous biosynthetic intermediates [1] [7].
The understanding of this biosynthetic framework provides crucial insights for the development of desacetylvinblastinehydrazide production strategies, as the compound represents a structural modification of the naturally produced vinblastine scaffold. The identification of all biosynthetic genes within this pathway has opened possibilities for biotechnological approaches to produce both natural vinca alkaloids and their derivatives through engineered biological systems [1] [2].
Laboratory synthesis of desacetylvinblastinehydrazide employs several distinct methodological approaches, each offering specific advantages in terms of yield, selectivity, and scalability. The most widely documented method involves direct hydrazinolysis of vinblastine, utilizing hydrazine hydrate in methanol under elevated temperature conditions [8] [9]. This approach, first described in supplemental synthetic protocols, requires heating the reaction mixture to 60-65°C for twenty-two hours, ultimately yielding desacetylvinblastinehydrazide in 24.7% yield alongside the formation of 4-desacetylvinblastine as a secondary product [8].
An alternative synthetic strategy employs selective deacetylation followed by hydrazide formation, offering significantly improved yields and reaction selectivity [10] [9]. This method utilizes phosphate buffer in methanol at pH 12 under ambient temperature conditions, achieving 95% conversion efficiency for the deacetylation step [9]. The subsequent hydrazide formation can be accomplished through treatment with hydrazine under controlled conditions, maintaining the structural integrity of the complex vinca alkaloid framework while introducing the desired functional group modification.
Solid-phase synthesis methodologies have been developed for the preparation of desacetylvinblastinehydrazide derivatives, particularly those incorporating peptide spacers for targeted delivery applications [10]. These approaches utilize Fmoc-protected amino acid building blocks and automated peptide synthesis protocols to construct complex conjugates. The solid-phase methodology offers advantages in terms of reaction monitoring, purification efficiency, and the ability to incorporate diverse functional modifications during the synthetic sequence.
Convergent assembly approaches represent another significant methodology for desacetylvinblastinehydrazide preparation, particularly when integrated with total synthesis strategies [11]. These methods involve the separate preparation of vindoline and catharanthine components, followed by oxidative coupling using iron(III) and sodium borohydride under air oxidation conditions. The coupling reaction typically proceeds with 40-43% yield for vinblastine formation, with subsequent modification to introduce the hydrazide functionality [11].
Advanced synthetic protocols have incorporated protection and deprotection strategies to enhance selectivity and yield in desacetylvinblastinehydrazide synthesis. These methods often employ protecting groups for sensitive functional groups within the vinca alkaloid structure, allowing for chemoselective transformations at specific positions. The use of such protecting group strategies has proven particularly valuable when preparing complex derivatives intended for bioconjugation applications.
Recent developments in synthetic methodology have explored the use of enzymatic approaches for selective transformations within the vinca alkaloid series. These biocatalytic methods offer potential advantages in terms of reaction selectivity and environmental sustainability, though they remain primarily at the research stage for desacetylvinblastinehydrazide preparation.
Structure modification strategies for desacetylvinblastinehydrazide encompass a diverse array of chemical transformations designed to enhance biological activity, improve pharmacokinetic properties, and enable targeted delivery applications. The strategic modification of this complex alkaloid structure requires careful consideration of structure-activity relationships while maintaining the essential molecular features responsible for tubulin binding and cytotoxic activity [12] [13].
The primary modification strategy involves the selective transformation of the carboxyl group at position 16, where the native ester functionality of vinblastine is converted to the hydrazide moiety that defines desacetylvinblastinehydrazide [14] [9]. This transformation fundamentally alters the compound's chemical reactivity, providing a nucleophilic hydrazide group that can participate in subsequent conjugation reactions. The hydrazide functionality serves as a versatile chemical handle for the attachment of targeting ligands, spacer molecules, and other therapeutic agents.
Peptide conjugation strategies represent a significant category of structural modification, focusing primarily on the hydroxyl group at position 17 [9] [13]. These modifications typically involve the formation of ester bonds with amino acids or peptide sequences, enabling the attachment of cell-penetrating peptides, targeting sequences, or stability-enhancing modifications. The oligoarginine conjugation approach exemplifies this strategy, where octaarginine sequences are attached to enhance cellular uptake through cell-penetrating peptide mechanisms [13].
Carbohydrate conjugation methodologies have been developed to reduce the toxicity profile of desacetylvinblastinehydrazide while maintaining therapeutic efficacy [10] [15]. These approaches incorporate glucitol-glutamate subunits through glycoside linkages, creating conjugates with improved water solubility and reduced systemic toxicity. The carbohydrate modifications can be designed with specific linker chemistries that respond to intracellular reducing environments, enabling controlled drug release within target cells.
Halogenation reactions provide another important modification strategy, particularly focusing on positions 12′ and 13′ of the catharanthine moiety [9] [11]. These modifications are typically accomplished using N-halosuccinimide reagents under controlled conditions, allowing for the introduction of chlorine, bromine, or iodine substituents. Such halogen modifications can significantly alter the compound's pharmacokinetic properties and may enhance binding affinity to tubulin targets.
Fluorinated derivatives represent a particularly sophisticated modification approach, with fluorine introduction at position 10′ of the catharanthine unit showing enhanced tubulin binding properties [11]. The synthesis of these fluorinated analogues requires specialized electrophilic fluorination reagents and careful reaction optimization to achieve selective substitution without compromising the structural integrity of the alkaloid framework.
Advanced modification strategies have explored the development of dual-functional derivatives, where desacetylvinblastinehydrazide is combined with imaging agents or diagnostic molecules [16]. These theranostic approaches often involve the attachment of fluorescent probes or radioisotope chelators, enabling simultaneous therapeutic and diagnostic applications. The DAVLBH-BODIPY conjugates exemplify this strategy, incorporating fluorescent boron-dipyrromethene units for imaging applications.
The development of conjugates and derivatives from desacetylvinblastinehydrazide represents a sophisticated approach to enhancing the therapeutic utility of vinca alkaloids through targeted delivery mechanisms and improved pharmacological properties. This strategy leverages the inherent cytotoxic potency of the vinca alkaloid framework while addressing limitations related to systemic toxicity and tumor selectivity [17] [18] [19].
The formation of desacetylvinblastinehydrazide from vinblastine involves a carefully orchestrated series of chemical transformations that preserve the essential structural features required for biological activity while introducing the reactive hydrazide functionality. The hydrazide formation process typically proceeds through nucleophilic substitution mechanisms, where hydrazine hydrate attacks the ester carbonyl group at position 16 of the vinblastine structure [8] [9].
The reaction mechanism involves initial nucleophilic attack by hydrazine on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates methanol to yield the desired hydrazide product [8]. This transformation must be conducted under carefully controlled conditions to prevent decomposition of the sensitive vinca alkaloid structure, which contains multiple sites susceptible to base-catalyzed degradation or oxidative modification.
Optimization of hydrazide formation conditions has revealed that reaction temperature, pH, and reaction time significantly influence both yield and product purity [8] [9]. Lower temperatures generally favor product stability but require extended reaction times to achieve complete conversion. The use of methanol as co-solvent has proven beneficial for maintaining substrate solubility while providing a protic environment that facilitates the elimination step in the reaction mechanism.
Alternative hydrazide formation protocols have been developed using more selective reagents and milder reaction conditions [10]. These approaches often employ protected hydrazine derivatives or utilize solid-phase synthesis techniques to minimize side reactions and improve overall synthetic efficiency. The development of these improved protocols has been particularly important for the preparation of conjugates intended for biological applications, where high purity and structural integrity are paramount.
The characterization of desacetylvinblastinehydrazide products requires sophisticated analytical techniques to confirm both structural identity and purity [8] [20]. Nuclear magnetic resonance spectroscopy provides detailed structural information, while high-resolution mass spectrometry confirms molecular composition. Liquid chromatography coupled with mass spectrometry has become the standard analytical method for quantitative determination of desacetylvinblastinehydrazide in synthetic preparations and biological samples.
Folate-desacetylvinblastinehydrazide conjugation chemistry represents one of the most clinically advanced applications of targeted drug delivery using vinca alkaloid derivatives. The development of these conjugates, exemplified by EC145 (vintafolide) and related compounds, demonstrates the potential for achieving tumor-selective drug delivery through folate receptor targeting mechanisms [17] [18] [19].
The conjugation chemistry for folate-desacetylvinblastinehydrazide constructs typically involves the formation of stable covalent linkages between folic acid derivatives and the hydrazide functionality of desacetylvinblastinehydrazide [18] [19]. The most successful conjugation strategies incorporate self-immolative linker systems that enable controlled drug release within target cells following receptor-mediated endocytosis. Disulfide-based linkers have proven particularly effective, as they respond to the reducing environment within cellular endosomes to release active desacetylvinblastinehydrazide [17] [19].
The EC145 conjugate employs a sophisticated molecular architecture consisting of four essential components: folic acid as the targeting ligand, a hydrophilic peptide spacer (Asp-Arg-Asp-Asp-Cys), a disulfide-containing self-immolative linker, and desacetylvinblastinehydrazide as the cytotoxic payload [17] [19]. This design ensures high-affinity binding to folate receptors while enabling efficient intracellular drug release through endosomal processing mechanisms.
Structure-activity relationship studies have revealed critical design parameters for folate-desacetylvinblastinehydrazide conjugates [19]. The nature of the linker chemistry profoundly influences biological activity, with cleavable disulfide linkers showing superior performance compared to non-cleavable thioether-based alternatives. Peptide spacer composition can be modified without significantly compromising activity, providing flexibility for optimizing pharmacokinetic properties and manufacturing considerations.
Alternative conjugation approaches have explored acyl hydrazone linkages, as demonstrated in the EC140 conjugate [21] [22]. These conjugates utilize pH-sensitive linkages that undergo hydrolysis in the acidic environment of endosomes, providing an alternative mechanism for controlled drug release. While effective, acyl hydrazone conjugates generally show reduced stability compared to disulfide-based systems under physiological conditions.
The synthesis of folate-desacetylvinblastinehydrazide conjugates requires careful optimization of reaction conditions to prevent degradation of either the folate targeting moiety or the vinca alkaloid payload [18] [23]. Coupling reactions are typically conducted under mild aqueous conditions using peptide coupling reagents or pre-activated intermediates. Purification of these complex conjugates presents significant challenges due to their amphiphilic nature and high molecular weight, often requiring specialized chromatographic techniques.
Carbohydrate-based folate conjugates represent an advanced approach to improving the therapeutic index of desacetylvinblastinehydrazide delivery systems [10] [15]. These constructs incorporate glucitol-glutamate subunits within the spacer region, providing enhanced water solubility and potentially reduced immunogenicity. The carbohydrate modifications can be designed to undergo specific cleavage reactions under intracellular conditions, enabling precise control over drug release kinetics.